2-Amino-4-methyloxazole

Cannabinoid Receptor Pharmacology GPCR Ligand Discovery Neuroinflammation

2-Amino-4-methyloxazole (C₄H₆N₂O, MW 98.1) is a heterocyclic aromatic amine belonging to the 2-aminooxazole class, distinguished by a single methyl substituent at the 4-position of the oxazole ring. This specific substitution pattern alters its electronic character and reactivity compared to the unsubstituted 2-aminooxazole.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 35629-70-0
Cat. No. B1268135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methyloxazole
CAS35629-70-0
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC1=COC(=N1)N
InChIInChI=1S/C4H6N2O/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)
InChIKeyVCZJVXLWQTXSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methyloxazole (CAS 35629-70-0): A 4-Methyl Substituted 2-Aminooxazole Heterocyclic Building Block


2-Amino-4-methyloxazole (C₄H₆N₂O, MW 98.1) is a heterocyclic aromatic amine belonging to the 2-aminooxazole class, distinguished by a single methyl substituent at the 4-position of the oxazole ring. This specific substitution pattern alters its electronic character and reactivity compared to the unsubstituted 2-aminooxazole [1]. The compound serves as a versatile intermediate in medicinal and agricultural chemistry , with predicted physicochemical parameters including a density of ~1.168 g/cm³ and a pKa of 5.80±0.10 .

Why 2-Aminooxazole or 2-Amino-5-methyloxazole Cannot Simply Replace 2-Amino-4-methyloxazole


While all 2-aminooxazole derivatives share a common heterocyclic core, the position of the methyl substituent critically dictates both reactivity and biological target engagement. For example, 2-amino-4-methyloxazole undergoes anomalous hydroxymethylation at the C-5 position with aldehydes—a reaction that fails for unsubstituted 2-aminooxazole [1]. Furthermore, the 4-methyl isomer exhibits a distinct pKa (5.80) compared to the 5-methyl isomer (pKa 6.17) , influencing protonation state and solubility at physiological pH. In a direct pharmacological comparison, 2-amino-4-methyloxazole binds to the cannabinoid CB2 receptor with a Ki of 58 nM [2], whereas the unsubstituted 2-aminooxazole shows substantially weaker affinity (Ki = 500 nM) [3]. These quantitative divergences underscore that generic substitution is scientifically unsound and may compromise synthetic outcomes or biological assay validity.

Quantitative Differentiation Guide for 2-Amino-4-methyloxazole Procurement


2-Amino-4-methyloxazole Demonstrates 8.6-Fold Higher CB2 Receptor Affinity Compared to 2-Aminooxazole

In a direct binding affinity comparison using radioligand displacement assays, 2-amino-4-methyloxazole exhibits a Ki of 58 nM for the human cannabinoid CB2 receptor [1]. In contrast, the unsubstituted 2-aminooxazole displays a Ki of 500 nM under comparable conditions [2]. This represents an 8.6-fold improvement in binding affinity attributable to the 4-methyl substituent.

Cannabinoid Receptor Pharmacology GPCR Ligand Discovery Neuroinflammation

2-Amino-4-methyloxazole Undergoes Unique C-5 Hydroxymethylation with Aldehydes, a Reactivity Absent in 2-Aminooxazole

When treated with aldehydes, 2-amino-4-methyloxazole yields 5-substituted hydroxymethylated products rather than the expected Schiff bases [1]. This reaction is specific to 4-alkyl-substituted-2-aminooxazoles; unsubstituted 2-aminooxazole and 4-phenyl derivatives fail to react under identical conditions [1]. The reactivity is quantified by product formation, whereas the comparators show zero conversion.

Heterocyclic Synthesis C-H Functionalization Aldehyde Condensation

2-Amino-4-methyloxazole Exhibits a Distinct pKa (5.80) Compared to 2-Aminooxazole (5.45) and 2-Amino-5-methyloxazole (6.17)

The predicted acid dissociation constant (pKa) for 2-amino-4-methyloxazole is 5.80±0.10 . This value lies between that of unsubstituted 2-aminooxazole (pKa 5.45±0.10) and 2-amino-5-methyloxazole (pKa 6.17±0.10) . The ~0.35 unit difference from the 5-methyl isomer translates to a roughly 2.2-fold difference in the ratio of protonated to unprotonated species at physiological pH.

Physicochemical Profiling Druglikeness pKa Prediction

2-Amino-4-methyloxazole Physical Properties (Boiling Point and Density) Differentiate It from 2-Aminooxazole

2-Amino-4-methyloxazole exhibits a boiling point of 67-69°C at 0.5 mmHg and a density of 1.168 g/cm³ [1]. In comparison, 2-aminooxazole has a significantly higher predicted boiling point of 186.7±23.0°C at 760 mmHg and a higher density of 1.241±0.06 g/cm³ . The lower boiling point of the 4-methyl derivative, even under reduced pressure, reflects its distinct volatility profile.

Physical Characterization Purification Handling

Optimal Research and Industrial Application Scenarios for 2-Amino-4-methyloxazole Based on Verified Differentiation


Cannabinoid CB2 Receptor-Targeted Drug Discovery

Researchers pursuing CB2 receptor agonists or antagonists for neuroinflammatory or pain indications should select 2-amino-4-methyloxazole as a privileged starting scaffold. Its 58 nM CB2 Ki [1] provides an 8.6-fold affinity advantage over the unsubstituted 2-aminooxazole core, enabling more potent lead series with potentially reduced synthetic iterations.

Synthesis of 5-Substituted Oxazole Derivatives via C-H Functionalization

Medicinal chemists requiring direct access to 5-functionalized oxazoles should employ 2-amino-4-methyloxazole rather than 2-aminooxazole. The compound's unique reactivity with aldehydes yields 5-hydroxymethylated products without intermediate Schiff base formation [2], a synthetic pathway unavailable with the parent compound or 4-phenyl analogs.

Physicochemical Optimization in Lead Series

When fine-tuning pKa within a 2-aminooxazole series, the 4-methyl isomer offers a pKa of 5.80 , positioned between the unsubstituted core (5.45) and the 5-methyl isomer (6.17). This discrete pKa value provides a controlled option for modulating ionization and solubility without resorting to more complex substituents.

Agrochemical Intermediate Development

As a versatile heterocyclic building block, 2-amino-4-methyloxazole serves as an intermediate for agrochemical synthesis . Its distinct reactivity profile and moderate pKa make it suitable for constructing oxazole-containing herbicides or fungicides where specific substitution patterns are required for target enzyme binding.

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